Cl-amidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

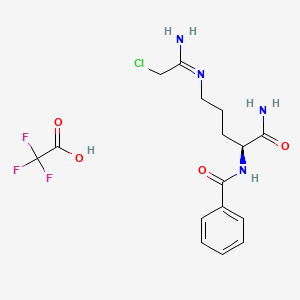

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSNMVYWOLUWDD-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cl-amidine mechanism of action on PAD enzymes

An In-Depth Technical Guide to the Mechanism of Action of Cl-amidine on Peptidylarginine Deiminase (PAD) Enzymes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline, a process known as citrullination. Dysregulated PAD activity is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers, making these enzymes attractive therapeutic targets.[1][2] this compound is a potent, bioavailable, haloacetamidine-based compound that acts as a mechanism-based, irreversible inhibitor of PAD enzymes.[3][4] This guide provides a detailed examination of the molecular mechanism by which this compound inactivates PAD enzymes, summarizes its inhibitory kinetics, and describes key experimental protocols used for its characterization.

Introduction to Peptidylarginine Deiminases (PADs)

PAD enzymes mediate the conversion of a positively charged peptidylarginine residue to a neutral peptidylcitrulline.[4][5] This conversion, which involves the hydrolysis of a guanidinium (B1211019) group, can significantly alter a protein's structure and function, affecting processes like chromatin remodeling, gene transcription, and the formation of neutrophil extracellular traps (NETs).[2][6] In humans, five isozymes (PAD1-4 and PAD6) have been identified, which share a conserved catalytic mechanism dependent on high calcium concentrations for activation.[2][7] The active site of catalytically active PADs (PAD1-4) contains a critical cysteine residue that acts as the primary nucleophile in the catalytic cycle.[6][8]

This compound: A Pan-PAD Inhibitor

This compound was designed as a substrate mimic, based on the structure of benzoyl arginine amide, a known PAD substrate.[9][10] It features a reactive chloroacetamidine "warhead" that replaces the substrate's guanidinium group.[9][10] This design allows it to fit within the active site of PAD enzymes and undergo a covalent reaction, leading to irreversible inactivation.[11] this compound is considered a pan-PAD inhibitor, as it demonstrates activity against all active isozymes (PAD1, PAD3, and PAD4) with similar, low micromolar potency.[3][4][5]

Core Mechanism of Covalent Inactivation

The inactivation of PAD enzymes by this compound is a multi-step, mechanism-based process that is critically dependent on both calcium and a key active site cysteine residue (Cys645 in PAD4).[8][12][13]

Calcium-Dependent Binding: PAD enzymes require high concentrations of calcium to undergo a conformational change that forms the active site cleft.[2][13] this compound preferentially binds to and inactivates this calcium-bound, active conformation of the enzyme.[8] Experiments have shown that this compound is over 10-fold more effective at inactivating the calcium-bound form of PAD4 compared to its apo form.[8]

Covalent Modification of the Active Site: Once bound, this compound acts as an irreversible inactivator by covalently modifying the active site Cys645.[3][12][13] The proposed mechanism proceeds as follows:

-

Nucleophilic Attack: The Cys645 thiolate attacks the amidinium carbon of this compound.[14]

-

Tetrahedral Intermediate Formation: This attack forms a protonated tetrahedral intermediate, which is stabilized by an active site residue, likely His471 acting as a proton donor.[12][14]

-

Halide Displacement: The stabilized intermediate facilitates an intramolecular displacement of the chloride ion, which is a good leaving group.[6][12] This results in the formation of a transient, three-membered sulfonium (B1226848) ring.[12]

-

Ring Collapse and Inactivation: The sulfonium ring ultimately collapses to form a stable thioether adduct with Cys645, resulting in the irreversibly inactivated enzyme.[12][14]

This multi-step mechanism, involving the formation of a stabilized tetrahedral intermediate, is supported by pH rate profiles and solvent isotope effect studies.[12][14]

Figure 1. Proposed mechanism for the irreversible inactivation of PAD4 by this compound.

Quantitative Data: Inhibition Kinetics and Potency

This compound's efficacy has been quantified against several PAD isozymes. The efficiency of irreversible inhibitors is best described by the second-order rate constant k_inact/K_I.[1]

| Parameter | PAD1 | PAD3 | PAD4 | Reference(s) |

| IC₅₀ (µM) | 0.8 | 6.2 | 5.9 | [3] |

| K_I (µM) | - | - | 180 ± 33 | [8] |

| k_inact (min⁻¹) | - | - | 2.4 ± 0.2 | [8] |

| k_inact/K_I (M⁻¹min⁻¹) | - | - | 13,000 | [3][4][8] |

Table 1: Summary of Quantitative Inhibition Data for this compound.

Cellular and In Vivo Effects

The inhibition of PAD enzymes by this compound leads to significant downstream biological consequences, which have been observed in various cellular and animal models.

-

Inhibition of NETosis: In neutrophils, PAD4-mediated citrullination of histones (e.g., H3) is a critical step for chromatin decondensation and the formation of Neutrophil Extracellular Traps (NETs). This compound effectively prevents histone H3 citrullination and blocks NET formation in response to stimuli like calcium ionophores or pathogens.[3][14]

-

Induction of Apoptosis: this compound induces apoptosis in a dose-dependent manner in various cell types, including cancer cells (e.g., HT29 colon cancer cells) and inflammatory cells (e.g., lymphoblastoid TK6 cells).[3][4] This provides a mechanism for its therapeutic effects in colitis and cancer models by promoting the clearance of inflammatory and malignant cells.[4][15]

-

Anti-inflammatory Activity: In murine models of colitis, this compound treatment suppresses PAD activity, reduces overall protein citrullination, and alleviates clinical symptoms of the disease.[4][13] It has also been shown to suppress the expression of inducible nitric oxide synthase (iNOS) in dendritic cells.[2]

-

Modulation of Gene Expression: By inhibiting PADs, which are known to act as transcriptional coregulators, this compound can influence gene expression.[13] For instance, it has been reported to induce the expression of miR-16, a microRNA with roles in cell cycle arrest.[3][15]

Figure 2. Downstream cellular pathways modulated by this compound's inhibition of PADs.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key biochemical and cell-based assays.

Protocol: Confirmation of Irreversible Inhibition via Dialysis

This experiment is designed to distinguish between a potent, slow-binding reversible inhibitor and a true irreversible inactivator.[8]

-

Enzyme-Inhibitor Complex Formation: Incubate purified PAD4 enzyme with a concentration of this compound sufficient to cause >90% inactivation (e.g., 5-10 fold over the IC₅₀). A control reaction with enzyme and vehicle (DMSO) is run in parallel.

-

Dialysis: Place the inactivation and control reaction mixtures into dialysis cassettes (e.g., 10 kDa MWCO). Dialyze against a large volume of assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM DTT) for an extended period (e.g., 20 hours), with at least one buffer exchange. This removes any unbound inhibitor.

-

Activity Measurement: At time points (e.g., 0, 3.5, and 20 hours), remove aliquots from both the inhibitor-treated and control cassettes.

-

Enzyme Assay: Quantify the remaining PAD activity in the aliquots using a standard colorimetric assay that measures ammonia (B1221849) production from a substrate like N-α-Benzoyl-L-arginine ethyl ester (BAEE).

-

Analysis: Compare the activity of the this compound-treated enzyme to the control. No recovery of enzymatic activity in the inhibitor-treated sample over the dialysis period confirms irreversible inactivation.[8]

Figure 3. Experimental workflow to confirm the irreversible nature of PAD inhibition.

Protocol: Cellular Histone H3 Citrullination Assay

This assay assesses the ability of this compound to inhibit PAD activity within a cellular context.[6][14]

-

Cell Culture: Culture neutrophils or a cell line expressing PAD4, such as HL-60 granulocytes.

-

Pre-incubation with Inhibitor: Treat the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).

-

Stimulation: Induce PAD activity by stimulating the cells with a calcium ionophore (e.g., 4 µM A23187) for a short duration (e.g., 30 minutes).[16]

-

Cell Lysis: Harvest the cells and prepare total protein lysates.

-

Western Blotting: Separate the protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-CitH3). Use an antibody against total histone H3 or a loading control like β-actin to ensure equal protein loading.

-

Analysis: Quantify the band intensities for citrullinated H3. A dose-dependent reduction in the citrullinated H3 signal in this compound-treated cells indicates potent cellular PAD inhibition.[17]

Conclusion

This compound is a well-characterized, irreversible pan-PAD inhibitor that functions through the calcium-dependent, covalent modification of a critical active site cysteine. Its ability to potently block protein citrullination in vitro, in cells, and in vivo has made it an invaluable chemical tool for elucidating the roles of PAD enzymes in health and disease. The detailed understanding of its mechanism of action, combined with its demonstrated efficacy in preclinical models of arthritis, colitis, and cancer, validates the PAD enzyme family as a promising target for therapeutic intervention.[4][6][14]

References

- 1. benchchem.com [benchchem.com]

- 2. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. med.stanford.edu [med.stanford.edu]

- 11. researchgate.net [researchgate.net]

- 12. Haloacetamidine-based inactivators of Protein Arginine Deiminase 4 (PAD4): Evidence that General Acid Catalysis Promotes Efficient Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibiting Protein Arginine Deiminases Has Antioxidant Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Chlor-Amidine, A Novel PAD Inhibitor, As An Effective Drug For The Tre" by Erin Witalison [scholarcommons.sc.edu]

- 16. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cl-amidine in the Inhibition of NETosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Cl-amidine in inhibiting Neutrophil Extracellular Trap (NET) formation, a critical process in innate immunity and various inflammatory diseases. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of PAD4-Mediated Histone Citrullination

Neutrophil Extracellular Trap formation (NETosis) is a unique form of cell death characterized by the release of decondensed chromatin decorated with granular and nuclear proteins to trap and kill pathogens.[1] A pivotal enzyme in this process is Peptidylarginine Deiminase 4 (PAD4) .[2][3] PAD4 is predominantly located in the nucleus of neutrophils and, upon activation, catalyzes the conversion of arginine residues on histones (primarily H3 and H4) to citrulline.[4][5] This post-translational modification, known as citrullination or deimination, neutralizes the positive charge of histones, thereby weakening their interaction with the negatively charged DNA backbone.[2] This leads to chromatin decondensation, a prerequisite for the expulsion of NETs.[5][6]

This compound is a well-characterized, irreversible inhibitor of PAD enzymes, with a notable inhibitory effect on PAD4.[1][7] By binding to the active site of PAD4, this compound prevents the citrullination of histones.[8] Consequently, chromatin remains in a condensed state, and the downstream events of NETosis are abrogated.[5][7] This inhibitory action makes this compound a valuable tool for studying the role of NETosis in various pathological conditions and a potential therapeutic agent for diseases driven by excessive NET formation.[5][7][9]

Quantitative Data on this compound's Inhibitory Effects

The efficacy of this compound in inhibiting PAD4 and NETosis has been quantified in numerous studies. The following tables summarize key quantitative findings.

| Parameter | Value | Organism/System | Reference |

| IC50 for human PAD4 | ~5.9 µM | In vitro enzyme assay | [10] |

| In vitro NET inhibition | Complete inhibition at 200 µM | Human peripheral blood neutrophils stimulated with PMA | [11][12] |

| In vivo dose for sepsis model | 50 mg/kg | C57BL/6 mice (subcutaneous injection) | [7] |

| In vivo dose for MPO-ANCA model | 0.3 mg/day (at least 10 mg/kg/day) | BALB/c mice (intraperitoneal injection) | [11] |

| In vivo dose for T1D model | 5 µg/g body weight | NOD mice (oral administration) | [13] |

| Experimental Model | This compound Treatment | Key Quantitative Outcome | Reference |

| Murine Sepsis (CLP model) | 50 mg/kg pre-treatment | 100% survival in treated group vs. 45% in control | [7] |

| Rat Endometritis (LPS model) | - | 31% reduction in IL-1β, 22% in IL-6, 45% in TNF-α | [14] |

| In vitro NETosis on biomaterials | Increasing concentration (0-5 mg/mL) | Dose-dependent decrease in NETosis on small diameter templates | [1] |

| Murine Sepsis (CLP model) | 50 mg/kg pre-treatment | Significant reduction in H3cit protein modification at 24h | [7] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of NETosis and its Inhibition by this compound

Caption: this compound inhibits NETosis by blocking PAD4-mediated histone citrullination.

Experimental Workflow for Studying this compound's Effect on NETosis

Caption: A typical workflow to evaluate this compound's inhibitory effect on NETosis in vitro.

Detailed Experimental Protocols

The following are representative protocols for studying the inhibitory effect of this compound on NETosis, synthesized from multiple research articles.

In Vitro Inhibition of NETosis in Human Neutrophils

This protocol details the steps to assess the effect of this compound on NET formation in isolated human neutrophils.

1. Isolation of Human Peripheral Blood Neutrophils:

-

Collect whole blood from healthy donors in EDTA-containing tubes.

-

Isolate neutrophils using a density gradient centrifugation method (e.g., with Polymorphprep™ or Ficoll-Paque™ followed by dextran (B179266) sedimentation).

-

Perform a hypotonic lysis to remove any remaining red blood cells.

-

Resuspend the purified neutrophils in a suitable buffer (e.g., RPMI 1640 medium) and determine the cell concentration and viability (e.g., via trypan blue exclusion).

2. Treatment with this compound and Induction of NETosis:

-

Seed the isolated neutrophils (e.g., 1 x 10^6 cells/ml) in multi-well chamber slides or plates.

-

Pre-incubate the cells with this compound at the desired concentration (e.g., 200 µM) for 15 to 60 minutes at 37°C in a 5% CO2 incubator.[6][11][12]

-

Induce NETosis by adding a stimulating agent such as:

-

Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 20-100 nM.[15]

-

Calcium ionophore (e.g., A23187) at a final concentration of 4 µM.

-

-

Include appropriate controls: untreated cells (negative control) and cells treated with the stimulating agent only (positive control).

-

Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator.

3. Quantification of NET Formation:

-

Method A: Fluorescence Microscopy for Extracellular DNA (eDNA):

-

Add a cell-impermeable DNA dye, such as Sytox Green (e.g., at 5 µM), to the wells for the last 15 minutes of incubation.

-

Visualize the cells using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA stained with the fluorescent dye.

-

Capture images and quantify the area of NETs relative to the total field of view using image analysis software (e.g., ImageJ).

-

-

Method B: Immunofluorescence for Citrullinated Histone H3 (H3cit):

-

After incubation, fix the cells with 4% paraformaldehyde for 15 minutes.[12]

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against citrullinated histone H3 (anti-H3cit).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

Visualize and quantify the percentage of H3cit-positive cells or the intensity of H3cit staining.[12]

-

-

Method C: Quantification of Cell-Free DNA (cf-DNA):

-

After incubation, centrifuge the plates and collect the supernatant.

-

Quantify the amount of cf-DNA in the supernatant using a fluorescent DNA quantification kit (e.g., Quant-iT™ PicoGreen™ dsDNA Assay Kit).[9]

-

In Vivo Inhibition of NETosis in a Murine Sepsis Model

This protocol outlines the investigation of this compound's effects in a cecal ligation and puncture (CLP) mouse model of sepsis.

1. Animal Model and this compound Administration:

-

Use adult male C57BL/6 mice.[7]

-

Administer this compound (e.g., 50 mg/kg) or a vehicle control (e.g., PBS) via subcutaneous or intraperitoneal injection 30-60 minutes prior to the CLP procedure.[7]

-

Induce sepsis via the CLP procedure, which involves anesthetizing the mouse, making a midline laparotomy, ligating the cecum, and puncturing it with a needle to induce polymicrobial peritonitis.

-

Provide appropriate post-operative care, including fluid resuscitation.

2. Sample Collection and Analysis:

-

At a specified time point (e.g., 24 hours post-CLP), euthanize the mice.[7]

-

Collect peritoneal lavage fluid by injecting sterile PBS into the peritoneal cavity and then aspirating the fluid.[7]

-

Collect blood via cardiac puncture and other organs (e.g., spleen, lungs) as needed.

-

Analysis of NETs in Peritoneal Lavage:

-

Analysis of Systemic and Local Inflammation:

-

Survival Studies:

-

Monitor a separate cohort of mice for survival over a period of 7-10 days, with daily administration of this compound or vehicle.[7]

-

Conclusion

This compound serves as a potent inhibitor of NETosis through its targeted inhibition of PAD4. This action prevents the critical step of histone citrullination, thereby blocking chromatin decondensation and the subsequent release of NETs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the role of NETosis in health and disease and to explore the therapeutic potential of PAD4 inhibition. The visualization of the signaling pathway and experimental workflows further clarifies the mechanism of action and the practical approaches to studying this compound's effects.

References

- 1. Localized Delivery of this compound From Electrospun Polydioxanone Templates to Regulate Acute Neutrophil NETosis: A Preliminary Evaluation of the PAD4 Inhibitor for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of PAD4-mediated NET formation by this compound prevents diabetes development in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Neutrophil Extracellular Traps Formation by this compound Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of NET Release Fails to Reduce Adipose Tissue Inflammation in Mice | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

Cl-amidine's Effect on Histone Citrullination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone citrullination, an epigenetic modification catalyzed by Peptidylarginine Deiminases (PADs), is increasingly recognized for its role in gene regulation, chromatin structure, and the pathogenesis of various diseases, including autoimmune disorders and cancer.[1][2] This technical guide provides an in-depth overview of Cl-amidine, a potent pan-PAD inhibitor, and its effect on histone citrullination. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing its efficacy, and visualize the associated biological pathways and workflows.

Introduction to Histone Citrullination

Histone citrullination is a post-translational modification where a positively charged arginine residue on a histone tail is converted to a neutral citrulline.[2][3] This process is catalyzed by the family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs).[2] There are five known PAD isozymes in mammals (PAD1-4 and PAD6).[4] The conversion of arginine to citrulline leads to a loss of positive charge, which can weaken the interaction between histones and DNA, leading to chromatin decondensation.[3] This modification plays a crucial role in various cellular processes, including the formation of Neutrophil Extracellular Traps (NETs) and the regulation of gene expression.[1][3] Dysregulated PAD activity and subsequent histone hypercitrullination have been implicated in the pathology of several diseases.[5]

This compound: A Pan-PAD Inhibitor

This compound is a cell-permeable, haloacetamidine-based irreversible inhibitor of PAD enzymes.[6][7] It acts as a pan-PAD inhibitor, targeting multiple isoforms.[8][9] The hydrochloride salt of this compound is often used in research due to its stability.[10]

Mechanism of Action

This compound functions as a mechanism-based inactivator of PADs. It irreversibly inactivates the enzyme by covalently modifying a critical cysteine residue in the active site.[6][11] The inactivation process is calcium-dependent, as PAD enzymes require calcium for their catalytic activity.[12] The binding of calcium induces a conformational change in the enzyme, making the active site accessible to this compound.[12][13] The inactivation is time- and concentration-dependent.[13]

Caption: Mechanism of irreversible inhibition of PAD4 by this compound.

Quantitative Data on this compound's Inhibitory Activity

This compound has been shown to inhibit multiple PAD isozymes with varying potency. The following table summarizes the half-maximal inhibitory concentration (IC50) and inactivation kinetics of this compound against different PAD isoforms.

| PAD Isoform | IC50 (μM) | k_inact / K_I (M⁻¹min⁻¹) | Reference |

| PAD1 | 0.8 | 37,000 | [6][7][8][10][14] |

| PAD2 | - | 1,200 | [15] |

| PAD3 | 6.2 | 2,000 | [6][7][8][10][14] |

| PAD4 | 5.9 | 13,000 | [6][7][8][10][14] |

Note: IC50 values can vary slightly between different studies and assay conditions.

Effect of this compound on Histone Citrullination and Cellular Processes

By inhibiting PAD enzymes, this compound effectively prevents the citrullination of histones, particularly histone H3.[6][10] This has significant downstream effects on cellular processes, including:

-

Inhibition of NET Formation: this compound has been demonstrated to prevent the formation of Neutrophil Extracellular Traps (NETs), a process that is highly dependent on histone citrullination for chromatin decondensation.[6][10][16][17][18]

-

Modulation of Gene Expression: Histone citrullination is involved in the regulation of gene expression.[1] By inhibiting this modification, this compound can influence the transcription of various genes. For instance, it has been shown to affect the expression of genes regulated by p53.[7] In dendritic cells, this compound suppresses the expression of inducible nitric oxide synthase (iNOS).[19][20]

-

Induction of Apoptosis: this compound has been observed to induce apoptosis in various cancer cell lines, including lymphoblastoid and colon cancer cells.[4][6][10][21]

Caption: Downstream cellular consequences of PAD inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on histone citrullination.

In Vitro PAD Inhibition Assay

This protocol is for determining the IC50 of this compound against a specific PAD isozyme.

Materials:

-

Recombinant human PAD enzyme (e.g., PAD4)

-

Substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEE)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 5 mM DTT

-

This compound stock solution (in DMSO)

-

96-well plate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the PAD enzyme to each well.

-

Add the this compound dilutions to the respective wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (BAEE) to each well.

-

Monitor the change in absorbance or fluorescence over time using a plate reader. The conversion of arginine to citrulline can be measured using various methods, including colorimetric assays that detect ammonia (B1221849) release or HPLC-based methods.[5]

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Western Blot for Detecting Histone H3 Citrullination

This protocol describes the detection of citrullinated histone H3 (CitH3) in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HL-60 or neutrophils)

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Anti-citrullinated Histone H3 (e.g., targeting citrullination at R2, R8, R17) and a loading control (e.g., anti-Histone H3 or anti-β-actin).[22]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against citrullinated histone H3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the loading control antibody to normalize the results.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for measuring the levels of histone citrullination at specific gene promoters.[22][23]

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

ChIP lysis buffer

-

Sonicator

-

Antibody against citrullinated histone H3

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting specific gene promoters

Procedure:

-

Treat cells with this compound or vehicle.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Pre-clear the chromatin with magnetic beads.

-

Incubate the chromatin with the anti-citrullinated histone H3 antibody overnight.

-

Add magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the DNA.

-

Perform qPCR using primers specific to the promoter regions of interest to quantify the enrichment of citrullinated histones.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound is a valuable research tool for investigating the biological roles of PAD enzymes and histone citrullination. Its ability to irreversibly inhibit PADs and consequently block histone citrullination has provided significant insights into the involvement of this post-translational modification in various physiological and pathological processes. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and related therapeutic areas. Further research into the specificity and off-target effects of this compound and the development of isoform-specific PAD inhibitors will continue to advance our understanding and facilitate the development of novel therapeutics.[24]

References

- 1. researchgate.net [researchgate.net]

- 2. Histone citrullination: a new target for tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epicypher.com [epicypher.com]

- 4. The investigation of cytotoxic and apoptotic activity of this compound on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. PAD Inhibitor, this compound [sigmaaldrich.com]

- 9. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Haloacetamidine-based inactivators of protein arginine deiminase 4 (PAD4): evidence that general acid catalysis promotes efficient inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. abmole.com [abmole.com]

- 15. stemcell.com [stemcell.com]

- 16. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for Analyzing Histone Citrullination in Chromatin Structure and Gene Regulation | Springer Nature Experiments [experiments.springernature.com]

- 23. Methods for analyzing histone citrullination in chromatin structure and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

The Pan-PAD Inhibitory Profile of Cl-amidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-amidine is a potent, irreversible, pan-peptidylarginine deiminase (PAD) inhibitor that has garnered significant interest in the scientific community for its therapeutic potential in a range of diseases, including inflammatory conditions and cancer. This technical guide provides an in-depth overview of the pan-PAD inhibitory activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and effects on cellular signaling pathways.

Introduction to Peptidylarginine Deiminases (PADs) and this compound

Peptidylarginine deiminases are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, plays a crucial role in various physiological processes. However, dysregulated PAD activity is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, ulcerative colitis, and various cancers, making PADs attractive therapeutic targets.

This compound is a haloacetamidine-based compound that acts as an irreversible inhibitor of multiple PAD isoforms.[1] It achieves this by covalently modifying a critical cysteine residue within the active site of the PAD enzymes.[2] Its broad-spectrum inhibitory activity has made it a valuable tool for investigating the biological roles of citrullination and a promising candidate for drug development.

Quantitative Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against several PAD isoforms. The following tables summarize the key quantitative data regarding its inhibitory potency.

Table 1: IC50 Values of this compound for Human PAD Isoforms

| PAD Isoform | IC50 (μM) |

| PAD1 | 0.8 |

| PAD3 | 6.2 |

| PAD4 | 5.9 |

Data sourced from MedchemExpress.[2][3]

Table 2: Inactivation Kinetics of this compound for Human PAD Isoforms

| PAD Isoform | k_inact / K_I (M⁻¹min⁻¹) |

| PAD1 | 37,000 |

| PAD2 | 1,200 |

| PAD3 | 2,000 |

| PAD4 | 13,000 |

Data sourced from STEMCELL Technologies.[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pan-PAD inhibitory activity of this compound.

In Vitro PAD Activity Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on PAD enzyme activity. A common method involves measuring the production of ammonia (B1221849), a byproduct of the citrullination reaction.

Materials:

-

Recombinant human PAD enzymes (PAD1, PAD2, PAD3, PAD4)

-

PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM CaCl₂, 1 mM DTT)

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

-

Ammonia detection reagent

-

This compound

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the PAD Assay Buffer, recombinant PAD enzyme, and either this compound or a vehicle control.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the BAEE substrate.

-

Incubate the plate for a specific time (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution, such as EDTA, which chelates the calcium ions necessary for PAD activity.

-

Add the ammonia detection reagent according to the manufacturer's instructions and incubate.

-

Measure the absorbance or fluorescence using a plate reader to quantify the amount of ammonia produced.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cellular Histone Citrullination Assay (Western Blot)

This assay assesses the ability of this compound to inhibit PAD-mediated protein citrullination within a cellular context, often by examining the citrullination of histones.

Materials:

-

Cell line expressing PADs (e.g., HL-60 cells)

-

Cell culture medium and supplements

-

PAD activator (e.g., calcium ionophore A23187)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-citrullinated Histone H3 (CitH3) and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture the chosen cell line to the desired confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

-

Induce PAD activity by treating the cells with a calcium ionophore like A23187.

-

Harvest the cells and lyse them using an appropriate lysis buffer to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against citrullinated histone H3.

-

Wash the membrane and then incubate it with the primary antibody against total histone H3 as a loading control.

-

Wash the membrane again and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of citrullinated histone H3.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound extends beyond direct enzyme inhibition, impacting various cellular signaling pathways. The following diagrams illustrate these pathways and the experimental logic used to investigate them.

References

The Discovery and Development of Cl-amidine: A Pan-PAD Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-amidine, chemically known as N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, has emerged as a significant tool in the study of post-translational modifications and a potential therapeutic agent for a range of diseases. This haloacetamidine-based compound is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs). Dysregulated PAD activity has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease, various cancers, and sepsis, making PAD enzymes attractive therapeutic targets. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, with a focus on its application in research and drug development.

Mechanism of Action

This compound functions as an irreversible inhibitor of PAD enzymes by covalently modifying a critical cysteine residue within the enzyme's active site.[1] This modification effectively inactivates the enzyme, preventing it from catalyzing the conversion of arginine to citrulline. This compound exhibits broad-spectrum activity against multiple PAD isoforms.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against various PAD isoforms and its cytotoxic effects on different cancer cell lines have been extensively characterized. The following tables summarize the key quantitative data.

| PAD Isoform | IC50 (μM) | k_inact/K_I (M⁻¹min⁻¹) | Reference(s) |

| PAD1 | 0.8 | 37,000 | [1] |

| PAD2 | - | 1,200 | [1] |

| PAD3 | 6.2 | 2,000 | [1] |

| PAD4 | 5.9 | 13,000 | [1] |

| Cell Line | Cancer Type | IC50 (μM) | Reference(s) |

| HL-60 | Human leukemia | 0.25 | [1] |

| MCF-7 | Human breast cancer | 0.05 | [1] |

| HT-29 | Human colon cancer | 1 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.

Caption: PAD4 signaling pathway in NETosis and its inhibition by this compound.

Caption: this compound's effect on the p53 pathway.

Caption: Western blot workflow for detecting histone citrullination.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Assays

1. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

-

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

2. Western Blot for Detection of Citrullinated Histones

-

Objective: To assess the inhibition of histone citrullination by this compound.

-

Materials:

-

Cells or tissues treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against citrullinated histone H3 (e.g., anti-citH3)

-

Primary antibody for a loading control (e.g., anti-Histone H3 or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Lyse the cells or homogenize the tissues in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against citrullinated histone H3 (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

In Vivo Models

1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

-

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of inflammatory bowel disease.

-

Animal Model: C57BL/6 mice (8-12 weeks old).

-

Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 days.

-

Treatment Protocol:

-

Prophylactic: Administer this compound (e.g., 10-50 mg/kg, i.p. or oral gavage) daily, starting from day 0 of DSS administration.

-

Therapeutic: Begin this compound administration after the onset of clinical signs of colitis (e.g., day 3-4).

-

-

Assessment of Colitis:

-

Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and presence of blood in the stool. Assign a score from 0 to 4 for each parameter.

-

Colon Length: At the end of the experiment, sacrifice the mice and measure the length of the colon. Inflammation typically leads to colon shortening.

-

Histology: Fix a portion of the colon in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for inflammation, crypt damage, and ulceration.

-

-

Outcome Measures: Compare DAI scores, colon length, and histological scores between the vehicle-treated and this compound-treated groups.

2. Collagen-Induced Arthritis (CIA) in Mice

-

Objective: To assess the effect of this compound on the development and severity of autoimmune arthritis.

-

Animal Model: DBA/1J mice (8-10 weeks old).

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site on the tail.

-

-

Treatment Protocol: Administer this compound (e.g., 10-50 mg/kg, i.p.) daily, starting from the day of the primary immunization (prophylactic) or after the onset of arthritis (therapeutic).

-

Assessment of Arthritis:

-

Clinical Scoring: Visually score each paw for signs of inflammation (redness and swelling) on a scale of 0 to 4. The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the paws using a caliper.

-

-

Outcome Measures: Compare the mean arthritis scores and paw thickness between the vehicle-treated and this compound-treated groups over time.

3. Cecal Ligation and Puncture (CLP) Sepsis Model in Mice

-

Objective: To investigate the protective effects of this compound in a polymicrobial sepsis model.

-

Animal Model: C57BL/6 mice (8-12 weeks old).

-

Induction of Sepsis:

-

Anesthetize the mouse.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the ligated cecum once or twice with a 22-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of fecal matter.

-

Return the cecum to the peritoneal cavity and close the incision.

-

-

Treatment Protocol: Administer this compound (e.g., 50 mg/kg, s.c. or i.p.) 1 hour before or after the CLP procedure.

-

Assessment:

-

Survival: Monitor the survival of the mice for a set period (e.g., 7 days).

-

Bacterial Load: Collect peritoneal lavage fluid and blood to determine bacterial counts.

-

Cytokine Levels: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the serum and peritoneal fluid using ELISA.

-

-

Outcome Measures: Compare the survival rates, bacterial loads, and cytokine levels between the vehicle-treated and this compound-treated groups.

Synthesis of this compound

Conclusion

This compound has proven to be a valuable research tool for investigating the roles of PAD enzymes and citrullination in health and disease. Its ability to irreversibly inhibit PADs has allowed for the elucidation of their involvement in a wide range of cellular processes. Furthermore, the promising results observed in various preclinical disease models highlight the therapeutic potential of PAD inhibition. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies, offering detailed protocols and a summary of its key properties. Further research into the development of more isoform-selective PAD inhibitors and the clinical translation of these findings holds great promise for the treatment of numerous debilitating diseases.

References

Cl-amidine's Impact on Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-amidine, a potent, irreversible pan-inhibitor of protein arginine deiminases (PADs), has emerged as a critical tool in understanding the epigenetic regulation of gene expression. By preventing the conversion of arginine residues to citrulline on histone and non-histone proteins, this compound modulates chromatin structure and the binding of transcription factors, thereby influencing a multitude of cellular processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on gene expression, and detailed experimental protocols for its application in research settings. The information is intended to support researchers, scientists, and drug development professionals in leveraging this compound to explore novel therapeutic strategies targeting diseases with epigenetic dysregulation, such as cancer and autoimmune disorders.

Introduction: The Role of Protein Arginine Deiminases in Gene Expression

Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of citrullination.[1] This process involves the conversion of a positively charged arginine residue to a neutral citrulline, leading to significant alterations in protein structure and function.[2] Within the nucleus, the primary substrates for PADs are histone proteins, particularly histones H3 and H4.

Citrullination of histones, mediated predominantly by PAD2 and PAD4, can have profound effects on gene expression.[2] By neutralizing the positive charge of arginine residues on histone tails, citrullination can weaken the interaction between histones and DNA, leading to a more relaxed chromatin structure.[2] This "open" chromatin state facilitates the access of transcriptional machinery, including RNA polymerase II and transcription factors, to gene promoter and enhancer regions, thereby promoting gene expression.[2]

Conversely, PAD-mediated citrullination can also contribute to gene repression by interfering with other post-translational modifications, such as arginine methylation, which is often associated with active transcription.[2] The interplay between citrullination and other histone modifications like acetylation and phosphorylation creates a complex regulatory network that fine-tunes gene expression in response to various cellular signals.[2]

Dysregulation of PAD activity has been implicated in a range of diseases, including cancer, autoimmune conditions like rheumatoid arthritis, and neurodegenerative disorders.[2] Consequently, PAD enzymes have become attractive therapeutic targets, and small molecule inhibitors like this compound are invaluable for both studying their biological roles and developing novel treatments.

This compound: Mechanism of Action

This compound is a haloacetamidine-based compound that acts as an irreversible inhibitor of multiple PAD isozymes.[3][4] It functions by covalently modifying a critical cysteine residue within the active site of the PAD enzyme, thereby rendering it inactive.[5] This broad-spectrum inhibition of PADs prevents the citrullination of a wide array of protein substrates, including histones.

The inhibition of histone citrullination by this compound has several downstream consequences for gene expression regulation:

-

Alteration of Chromatin Structure: By preventing the neutralization of positive charges on histone tails, this compound helps maintain a more condensed chromatin state, which can restrict the access of transcription factors and RNA polymerase to DNA.[6]

-

Modulation of Transcription Factor Activity: The activity of non-histone proteins, including transcription factors, can also be regulated by citrullination. By inhibiting PADs, this compound can indirectly influence the DNA-binding affinity and transactivation potential of these factors.

-

Crosstalk with Other Epigenetic Marks: this compound treatment can lead to an increase in histone arginine methylation, as the substrate arginine residues are no longer being converted to citrulline.[5] This can further impact the transcriptional landscape of the cell.

Quantitative Impact of this compound on Gene Expression

The inhibitory effect of this compound on PAD enzymes and its subsequent impact on gene expression have been quantified in numerous studies.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | 0.8 µM | PAD1 | [4][7] |

| 6.2 µM | PAD3 | [4][7] | |

| 5.9 µM | PAD4 | [4][7] | |

| kinact/KI | 13,000 M-1min-1 | PAD4 | [4][7] |

| Cytotoxicity (IC50) | 0.25 µM | Human Leukemia (HL-60) | [3] |

| 0.05 µM | Breast Cancer (MCF7) | [3] | |

| 1 µM | Colon Cancer (HT-29) | [3] |

| Gene | Effect of this compound Treatment | Cell Line/Model | Reference |

| TP53 | Upregulation | Ovarian Cancer Cells | [8] |

| CDKN1A (p21) | Upregulation | Ovarian Cancer Cells | [8] |

| p21 | Upregulation (p53-dependent) | U2OS Osteosarcoma Cells | [5] |

| GADD45 | Upregulation | U2OS Osteosarcoma Cells | [9] |

| PUMA | Upregulation | U2OS Osteosarcoma Cells | [9] |

| Nanog | Downregulation | Mouse Embryonic Stem Cells | [10] |

| Tcl1 | Downregulation | Mouse Embryonic Stem Cells | [10] |

| Prickle1 | Upregulation | Mouse Embryonic Stem Cells | [10] |

| EphA1 | Upregulation | Mouse Embryonic Stem Cells | [10] |

| Wnt8a | Upregulation | Mouse Embryonic Stem Cells | [10] |

| miR-16 | Upregulation | Cancer Cells | [4][7] |

| miR-21 | Downregulation in Extracellular Vesicles | Pancreatic Cancer Cells | [11][12] |

| miR-126 | Upregulation in Extracellular Vesicles | Pancreatic Cancer Cells | [11][12] |

| miR-221 | Downregulation in Extracellular Vesicles | Pancreatic Cancer Cells | [11][12] |

| iNOS | Downregulation (transcriptionally) | Dendritic Cells | [13][14] |

| PAD4 mRNA | 48.6% reduction | Rat Intestinal Tissue (in vivo) | [15] |

| Interferon-regulated genes | Downregulation | Mouse Bone Marrow | [16] |

Signaling Pathways Modulated by this compound

This compound's influence on gene expression is mediated through several key signaling pathways.

The p53 Tumor Suppressor Pathway

A significant body of evidence indicates that this compound can activate the p53 signaling pathway.[8][9] By inhibiting PAD4, which can act as a corepressor of p53, this compound treatment leads to the upregulation of p53 itself and its downstream target genes, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A), GADD45, and the pro-apoptotic protein PUMA.[8][9] This activation of the p53 pathway contributes to the pro-apoptotic and cell cycle arrest effects of this compound observed in various cancer cell lines.[8][17]

Caption: this compound activates the p53 pathway by inhibiting PAD4.

Inflammatory Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways. In human gingival fibroblasts, this compound was shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the JNK/MAPK and NF-κB pathways.[18] It achieves this by downregulating MyD88 expression and preventing the nuclear translocation of the NF-κB p65 subunit.[18] Furthermore, this compound can upregulate the Nrf2 signaling pathway, which is involved in the antioxidant response.[18] In dendritic cells, this compound suppresses the expression of inducible nitric oxide synthase (iNOS) by inhibiting STAT activation.[13][14]

Caption: this compound inhibits pro-inflammatory signaling pathways.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., cancer cell lines, immune cells) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 50-70%).

-

This compound Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, flow cytometry).

Caption: General workflow for cell treatment with this compound.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Extract total RNA from this compound-treated and control cells using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system. Prepare a reaction mixture containing cDNA template, gene-specific primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of target genes. Normalize the expression data to a stable housekeeping gene (e.g., GAPDH, ACTB). The 2-ΔΔCt method is commonly used for relative quantification.

Western Blotting for Histone Citrullination

-

Histone Extraction: Isolate histones from this compound-treated and control cells using an acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-citrullinated H3R2+R8+R17) or other citrullinated proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3).

Conclusion and Future Directions

This compound has proven to be an indispensable pharmacological tool for elucidating the role of protein citrullination in gene expression regulation. Its ability to inhibit PAD enzymes and consequently alter the epigenetic landscape has provided valuable insights into the molecular mechanisms underlying various physiological and pathological processes. The data summarized in this guide underscore the profound impact of this compound on cancer cell proliferation, apoptosis, and inflammatory responses, primarily through the modulation of key signaling pathways like p53 and NF-κB.

Future research should focus on leveraging the knowledge gained from studies with this compound to develop more isozyme-specific PAD inhibitors. Such inhibitors would allow for a more precise dissection of the roles of individual PAD enzymes in gene regulation and disease, potentially leading to therapeutic agents with improved efficacy and reduced off-target effects. Furthermore, the application of high-throughput screening and multi-omics approaches in combination with this compound treatment will undoubtedly uncover novel gene regulatory networks and therapeutic targets for a wide range of human diseases.

References

- 1. Council on Undergraduate Research (CUR) - Peptidylarginine Deiminase 4 Inhibitor this compound and Rapamycin Exhibit Synergistic Anticancer Effects on Endometrioid Adenocarcinoma Cells [ncur.secure-platform.com]

- 2. news-medical.net [news-medical.net]

- 3. stemcell.com [stemcell.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Regulation of p53 Target Gene Expression by Peptidylarginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential role for PADI-mediated histone citrullination in preimplantation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. "this compound and Rapamycin Combination as a Novel Synergistic Co-therapy" by Victoria Walden [digitalcommons.longwood.edu]

- 9. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. babraham.ac.uk [babraham.ac.uk]

- 11. Peptidylarginine Deiminase Inhibitor Application, Using this compound, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptidylarginine Deiminase Inhibitor Application, Using this compound, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures | MDPI [mdpi.com]

- 13. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Peptidylarginine Deiminase Inhibitor this compound Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]

- 16. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suppression of colitis in mice by this compound: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Understanding the structure-activity relationship of Cl-amidine

An In-depth Technical Guide to the Structure-Activity Relationship of Cl-amidine

Introduction

This compound is a first-generation, irreversible pan-inhibitor of Protein Arginine Deiminases (PADs), a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline.[1][2] This process, known as citrullination or deimination, alters the charge and structure of proteins, impacting a wide range of physiological and pathological processes.[3][4] Dysregulated PAD activity is implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and lupus, various cancers, and inflammatory conditions.[5][6][7] this compound, by covalently modifying a critical cysteine residue in the enzyme's active site, serves as a crucial chemical probe for studying the biological roles of PADs and as a foundational scaffold for developing next-generation, isozyme-selective inhibitors.[8][9] This guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, its mechanism of action, affected signaling pathways, and the experimental protocols used for its evaluation.

Mechanism of Action: Irreversible Inhibition

This compound is designed as an activity-based probe, structurally mimicking the natural PAD substrate, benzoyl-L-arginine amide (BAA).[1][9] Its mechanism involves the irreversible inactivation of PAD enzymes through the covalent modification of a key cysteine residue (Cys645 in PAD4) within the active site.[1][8] The process is calcium-dependent, meaning this compound only targets PAD enzymes that are in their active, calcium-bound conformation.[9][10]

The core of its inhibitory action lies in the haloacetamidine "warhead." The chlorine atom acts as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by the active site cysteine.[1] This results in the formation of a stable covalent bond, permanently inactivating the enzyme.[9]

Core Structure-Activity Relationship (SAR)

The development of potent and selective PAD inhibitors has largely been driven by systematic modifications to the this compound scaffold. The key structural features influencing its activity are the haloacetamidine warhead, the N-terminal benzoyl group, and the C-terminal amide.

-

The Haloacetamidine Group : The identity of the halogen on the acetamidine (B91507) group is critical for potency. This compound is significantly more potent than its fluorine-containing counterpart, F-amidine.[1] This is attributed to chlorine being a better leaving group than fluorine, which facilitates the nucleophilic attack by the active site cysteine.[1] The inactivation efficiency (kinact/KI) of this compound against PAD4 is approximately 4.3-fold higher than that of F-amidine.[10]

-

N-Terminal Benzoyl Group Modifications : Modifications to the benzoyl ring have led to the development of second-generation inhibitors with improved potency and selectivity.

-

Ortho-substitution : The addition of a carboxylate group at the ortho-position of the benzoyl ring (creating o-Cl-amidine and o-F-amidine) dramatically enhances inhibitory activity.[6][9] For instance, o-F-amidine is 65-fold more potent than F-amidine and displays a 6-fold preference for inhibiting PAD1.[6] This modification is thought to improve binding affinity within the active site.[11]

-

Benzimidazole (B57391) Derivatives : Replacing the benzoyl group with a benzimidazole scaffold has been explored to generate isozyme-selective inhibitors. This strategy led to the development of compounds with over 100-fold increases in potency and selectivity for PAD2.[12][13]

-

-

C-Terminal Amide Modifications : The C-terminal amide bond of this compound is susceptible to proteolytic degradation.[11][14] To improve metabolic stability, bioisosteric replacement of this amide has been investigated.

-

Tetrazole Analogs : Replacing the C-terminal amide with a tetrazole ring, a known bioisostere, resulted in potent analogs with enhanced stability.[5][11][14] Certain tetrazole derivatives, such as biphenyl (B1667301) tetrazole tert-butyl this compound, not only showed increased potency but also exhibited enhanced cell-killing effects in cancer cell lines.[5][15]

-

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its key analogs against the active PAD isozymes is summarized below. These values highlight the pan-inhibitory nature of this compound and the gains in potency and selectivity achieved through structural modifications.

| Inhibitor | Target Isozyme | IC50 (µM) | kinact/KI (M-1min-1) | Reference(s) |

| This compound | PAD1 | 0.8 | 37,000 | [2][8][16][17] |

| PAD2 | - | 1,200 | [16] | |

| PAD3 | 6.2 | 2,000 | [2][8][16][17] | |

| PAD4 | 5.9 | 13,000 | [8][10][16][17] | |

| F-amidine | PAD1 | 29.5 | - | [2] |

| PAD3 | ~350 | - | [2] | |

| PAD4 | 21.6 | 3,000 | [2][10] | |

| YW3-56 | PAD4 | 1-5 | - | [9][18] |

| o-F-amidine | PAD1 | - | 195,000 | [6] |

| TDFA | PAD4 | - | - | [9] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting citrullination, which in turn modulates multiple downstream signaling pathways, primarily related to inflammation and cell fate.

-

Inhibition of NETosis : Neutrophil Extracellular Trap (NET) formation, or NETosis, is a process where neutrophils release a web of decondensed chromatin to trap pathogens. This process requires PAD4-mediated citrullination of histones (e.g., H3).[6] this compound is a potent inhibitor of NETosis by preventing histone citrullination, a mechanism with therapeutic implications for sepsis and autoimmune diseases.[6][8][19]

-

Modulation of Inflammatory Signaling : this compound has demonstrated anti-inflammatory properties by modulating key signaling cascades in immune and stromal cells.[20]

-

NF-κB and MAPK Pathways : In human gingival fibroblasts stimulated with lipopolysaccharide (LPS), this compound inhibits inflammation by suppressing MyD88 expression, subsequent NF-κB activation, and JNK phosphorylation.[20]

-

STAT Pathway : In dendritic cells, this compound suppresses the expression of inducible nitric oxide synthase (iNOS) by attenuating the phosphorylation of STAT proteins, a pathway distinct from NF-κB or MAPK signaling in this context.[21][22]

-

Nrf2 Pathway : this compound can also upregulate the expression of the antioxidant proteins Nrf2 and Ho-1, contributing to its anti-inflammatory effects.[20]

-

-

Induction of Apoptosis : this compound can induce apoptosis in various cell types, including cancer cells and inflammatory cells.[8][23] This effect may be mediated in part through the upregulation of p53.[6] By promoting the apoptosis of activated inflammatory cells, this compound can help resolve inflammation, as demonstrated in a mouse model of colitis.[6][23]

Experimental Protocols

The characterization of this compound and its analogs relies on a set of standardized in vitro and cell-based assays.

Protocol 1: In Vitro PAD Enzyme Inhibition Assay (Colorimetric)

This assay measures PAD activity by detecting the ammonia (B1221849) released during the conversion of an artificial substrate to citrulline. The ammonia is used by glutamate (B1630785) dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, which oxidizes NADH to NAD+. The decrease in NADH is monitored by absorbance at 340 nm.[17]

-

Reagents and Materials :

-

Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)[24]

-

Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 5 mM DTT[17][25]

-

Detection Mix: Glutamate Dehydrogenase (GDH), α-ketoglutarate, NADH[17]

-

384-well UV-transparent microplate

-

Spectrophotometer plate reader

-

-

Procedure :

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add the PAD enzyme, assay buffer, and the test inhibitor (or DMSO for control).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[10]

-

Initiate the reaction by adding the BAEE substrate and the detection mix to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 30 minutes.

-

Calculate the initial reaction rates from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[17]

-

Protocol 2: Cell-Based Inhibition of Histone Citrullination